Succinate Dehydrogenase (SDH) Inhibition Potency: Cyclobutanecarboxylic Acid Scaffold vs. Fluxapyroxad
While direct enzymatic data for the target compound (1S,2S)-2-cyanocyclobutanecarboxylic acid itself is not available in the public domain, cross-study analysis of a closely related cyclobutanecarboxylic acid scaffold provides quantitative benchmarking for the cyclobutane carboxylic acid pharmacophore class. In a 2023 study evaluating novel aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase inhibitors (SDHIs), compound A20—a 1-aminocyclobutanecarboxylic acid derivative—exhibited IC₅₀ = 3.73 μM against porcine SDH, which was statistically indistinguishable from the commercial SDHI fluxapyroxad (IC₅₀ = 3.76 μM) under identical assay conditions [1]. This near-identical potency demonstrates that cyclobutanecarboxylic acid scaffolds can achieve target engagement comparable to established, structurally distinct SDHI frameworks. For procurement decisions involving cyclobutane-based intermediate libraries, these data establish a potency benchmark for the scaffold class, against which cyanocyclobutanecarboxylic acid derivatives may be further evaluated.
| Evidence Dimension | Succinate dehydrogenase (SDH) enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available for (1S,2S)-2-cyanocyclobutanecarboxylic acid; class-level data: 1-aminocyclobutanecarboxylic acid derivative A20 IC₅₀ = 3.73 μM |
| Comparator Or Baseline | Fluxapyroxad (commercial SDHI fungicide) IC₅₀ = 3.76 μM |
| Quantified Difference | 0.03 μM (0.8%)—statistically equivalent |
| Conditions | Porcine SDH enzymatic inhibition assay |
Why This Matters
This class-level potency equivalence validates the cyclobutanecarboxylic acid scaffold as a viable pharmacophore for SDH inhibition, supporting procurement of cyanocyclobutane derivatives for SDHI-focused medicinal chemistry programs.
- [1] Zhang L, et al. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2023;71(28):10575-10589. DOI: 10.1021/acs.jafc.3c01429. PMID: 37428481. View Source
